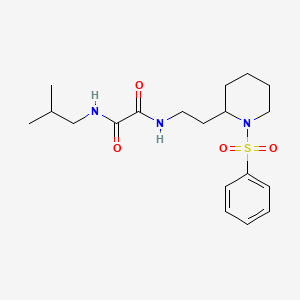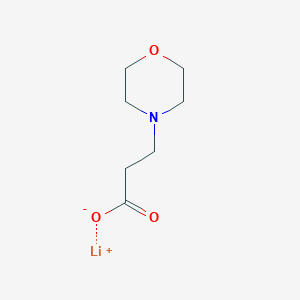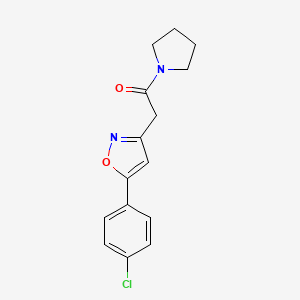
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, also known as CX-516, is a nootropic compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are responsible for fast excitatory neurotransmission in the brain. CX-516 has been shown to enhance cognitive function, memory, and learning ability in various preclinical and clinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone and its derivatives have been extensively studied for their synthesis methods and structural analysis. The study by Lokeshwari and Kumar (2017) focuses on the synthesis of isoxazoles, including derivatives of 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, using 1,3-dipolar cycloaddition reactions and their subsequent screening for antioxidant and antimicrobial activities (Lokeshwari & Kumar, 2017). Similarly, the work by Nural et al. (2018) involves the synthesis of polysubstituted derivatives and their antimicrobial activity assessment (Nural et al., 2018). These studies contribute to the understanding of the chemical properties and potential applications of this compound in various fields.
Molecular Docking and Activity Studies
The research by ShanaParveen et al. (2016) provides insights into the molecular structure, vibrational spectra, and HOMO-LUMO analysis of similar compounds. It also explores their potential as inhibitors through molecular docking studies, indicating possible applications in drug design and molecular biology (ShanaParveen et al., 2016). This is further supported by the work of Sivakumar et al. (2021), which combines experimental and theoretical vibrational studies, molecular docking, and antimicrobial activity assessments, suggesting a wide range of applications in medicinal chemistry and materials science (Sivakumar et al., 2021).
Synthetic Methods and Biological Activities
The works by Ravula et al. (2016) and Govindhan et al. (2017) discuss the microwave-assisted synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives, highlighting the compound's potential in the development of anti-inflammatory and antibacterial agents (Ravula et al., 2016); (Govindhan et al., 2017). These studies are vital for understanding the synthetic pathways and potential pharmacological uses of the compound.
Propiedades
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-5-3-11(4-6-12)14-9-13(17-20-14)10-15(19)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXWAEITDYXJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


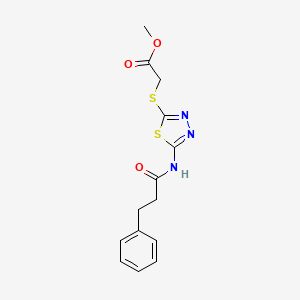
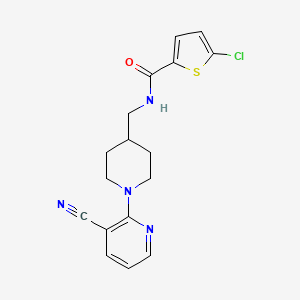
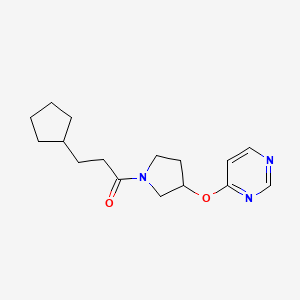
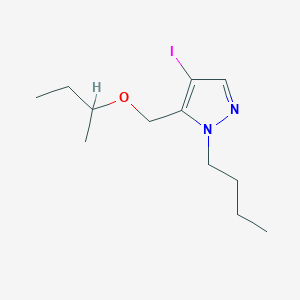
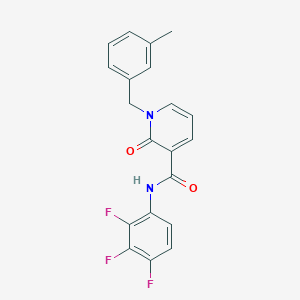
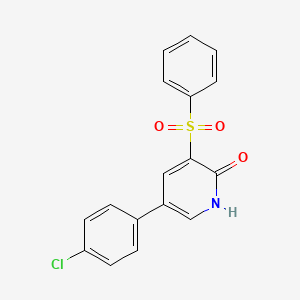

![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2443616.png)
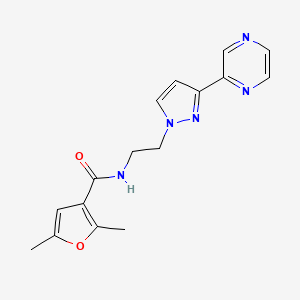
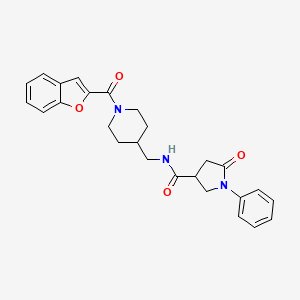
![N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2443622.png)
